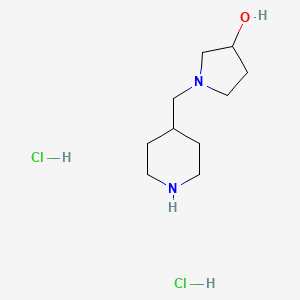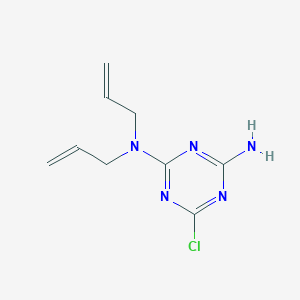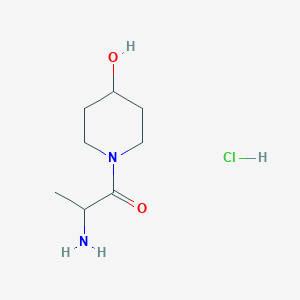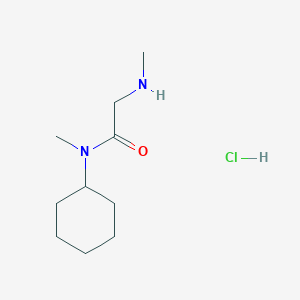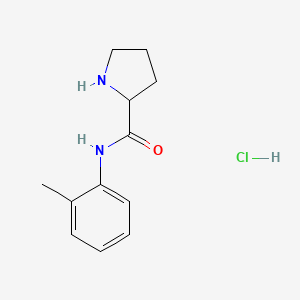
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride (NMPC-HCl) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various laboratory experiments, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Spectroscopic Identification and Derivatization
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride has been studied for its properties using spectroscopic methods. A study by Nycz et al. (2016) explored the identification and derivatization of selected cathinones, including similar hydrochloride salts, through GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods. These techniques are crucial for the identification and analysis of such compounds in forensic science and chemical analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis and Antimicrobial Activity
In the field of medicinal chemistry, derivatives of N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride have been synthesized and evaluated for their antimicrobial properties. Zhuravel et al. (2005) reported on the synthesis of novel compounds with potential antibacterial and antifungal activities, highlighting the role of such derivatives in developing new therapeutic agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Application in Cancer Research
Research by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This compound was found to be a histone deacetylase (HDAC) inhibitor, showcasing its potential application in cancer treatment and its role in blocking cancer cell proliferation (Zhou et al., 2008).
Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) synthesized and investigated the pharmacological activity of compounds related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride for their antidepressant and nootropic activities. This research contributes to the understanding of the central nervous system (CNS) activities of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Chemical Analysis and Quality Control
Ye et al. (2012) developed a method using nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This method is essential for chemical analysis and quality control in pharmaceutical industries (Ye, Huang, Li, Xiang, & Xu, 2012).
Mecanismo De Acción
Target of Action
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride, also known as N-(o-Tolyl)pyrrolidine-2-carboxamide hydrochloride, is a compound that is structurally similar to Prilocaine . Prilocaine is known to act on sodium channels on the neuronal cell membrane
Mode of Action
Prilocaine, a structurally similar compound, limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels
Biochemical Pathways
Given its structural similarity to prilocaine, it may affect theneuronal signaling pathways that involve sodium channels .
Pharmacokinetics
Prilocaine is known to be 55% protein-bound in plasma at a concentration of 05-10 mg/mL . This could suggest potential ADME properties of N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride, but more research is needed to confirm this.
Result of Action
If it acts similarly to prilocaine, it may prevent action potential propagation and nerve function by blocking sodium channels .
Action Environment
The solvation of prilocaine, a structurally similar compound, is significantly altered in different environments . This suggests that environmental factors could potentially influence the action of N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride.
Propiedades
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-5-2-3-6-10(9)14-12(15)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJLNCNPRFCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




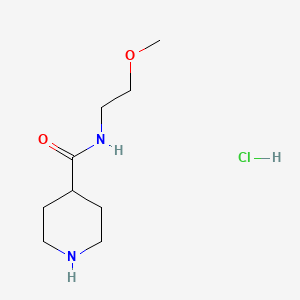
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
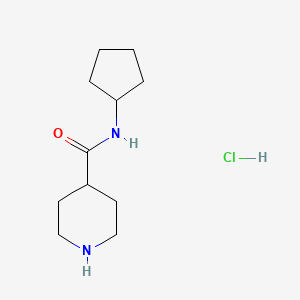
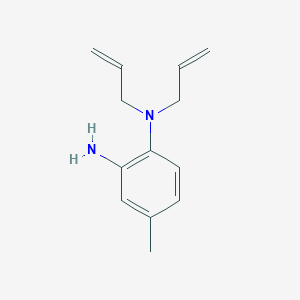
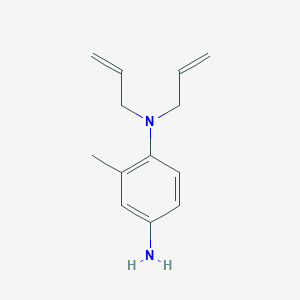
![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)
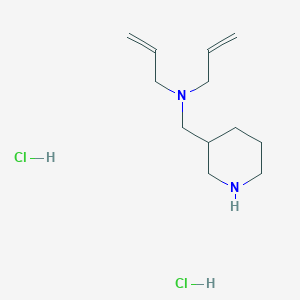
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
